molecular formula C8H11ClF3N3 B2894262 3-Cyclopropyl-1-(2,2,2-trifluoroethyl)pyrazol-4-amine;hydrochloride CAS No. 2402837-33-4

3-Cyclopropyl-1-(2,2,2-trifluoroethyl)pyrazol-4-amine;hydrochloride

Cat. No.: B2894262
CAS No.: 2402837-33-4
M. Wt: 241.64
InChI Key: WRVBMLPATCUPHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropyl-1-(2,2,2-trifluoroethyl)pyrazol-4-amine hydrochloride is a pyrazole-derived compound featuring a cyclopropyl group at position 3 and a 2,2,2-trifluoroethyl substituent at position 1 of the pyrazole ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. Pyrazole derivatives are widely studied for their biological activity, particularly in targeting enzymes or receptors where structural modifications influence potency and selectivity. The trifluoroethyl group introduces strong electron-withdrawing effects, which can modulate the basicity of the amine and improve metabolic stability .

Properties

IUPAC Name

3-cyclopropyl-1-(2,2,2-trifluoroethyl)pyrazol-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3N3.ClH/c9-8(10,11)4-14-3-6(12)7(13-14)5-1-2-5;/h3,5H,1-2,4,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVBMLPATCUPHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C=C2N)CC(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Cyclopropyl-1-(2,2,2-trifluoroethyl)pyrazol-4-amine hydrochloride (CAS: 2402837-33-4) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C₈H₉F₃N₃·HCl
  • Molecular Weight : 239.63 g/mol
  • Purity : Typically >95% .

The biological activity of 3-Cyclopropyl-1-(2,2,2-trifluoroethyl)pyrazol-4-amine hydrochloride is primarily attributed to its interaction with specific molecular targets. The trifluoroethyl group enhances the compound's lipophilicity and binding affinity to various receptors and enzymes. This interaction can modulate several biological pathways, leading to therapeutic effects in various conditions.

Antimicrobial Activity

Research indicates that compounds similar to 3-Cyclopropyl-1-(2,2,2-trifluoroethyl)pyrazol-4-amine exhibit significant antimicrobial properties. For instance, studies have shown that pyrazole derivatives can inhibit the growth of certain bacteria and fungi by interfering with their metabolic pathways .

Antiparasitic Activity

In a study focused on antiparasitic properties, it was found that pyrazole derivatives could effectively target Plasmodium falciparum (the malaria-causing parasite). The incorporation of polar groups in the structure improved aqueous solubility and metabolic stability, enhancing the efficacy against the parasite .

Study 1: Antiparasitic Efficacy

A recent study evaluated various analogs of pyrazole compounds against Plasmodium falciparum. The study highlighted that modifications in the pyrazole ring significantly influenced activity. Specifically, compounds with trifluoromethyl substitutions showed improved efficacy due to enhanced binding interactions with the target enzyme PfATP4 .

CompoundEC50 (μM)Comments
Compound A0.010High potency against asexual stage parasites
Compound B0.038Moderate activity; less effective than Compound A
3-Cyclopropyl-1-(2,2,2-trifluoroethyl)pyrazol-4-amineTBDUnder investigation for similar activity

Study 2: Antimicrobial Properties

Another study examined the antimicrobial effects of various pyrazole derivatives. The results indicated that compounds with trifluoromethyl groups exhibited enhanced activity against both Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of bacterial cell wall synthesis .

Chemical Reactions Analysis

Core Reactivity of the Pyrazole-Amine Scaffold

The 4-amine group on the pyrazole ring exhibits nucleophilic character, enabling participation in:

Condensation Reactions

  • Reaction with carbonyl compounds (e.g., ketones, aldehydes) under acidic conditions to form imine or Schiff base derivatives.
    Example: Condensation with tetrahydrofuran-3-one in acetic acid at 0–23°C yields a tricyclic product (32.91% yield) .
    Conditions : AcOH, 16 h, RT.

Acylation and Sulfonation

  • Amide bond formation via coupling with carboxylic acids or activated esters (e.g., using HATU or COMU).
    Example: Reaction with 2-bromothiazole-4-carboxylic acid using HATU/DIEA in DCM produces a carboxamide derivative .

Functionalization of the Trifluoroethyl Group

The 2,2,2-trifluoroethyl moiety participates in:

Nucleophilic Substitution

  • Displacement of the trifluoroethyl group under strong basic conditions (e.g., Cs₂CO₃ in MeCN at 80°C) .
    Example: Reaction with iodomethane replaces the trifluoroethyl group with methyl.

Radical Reactions

  • The C–F bonds can undergo defluorination under radical initiation (e.g., using UV light or peroxides), though this is less common in drug synthesis .

Cross-Coupling Reactions

The pyrazole ring supports transition-metal-catalyzed couplings:

Suzuki–Miyaura Coupling

  • Boronated intermediates derived from the pyrazole core react with aryl halides.
    Example: Pd-catalyzed coupling with 4-methyl-2-acetaminothiazole yields biaryl derivatives (77% yield) .
    Conditions : XPhos Pd G2, dioxane/H₂O, 80°C.

Buchwald–Hartwig Amination

  • The amine group facilitates C–N bond formation with aryl halides.
    Example: Coupling with bromopyridines using Pd catalysts produces extended heterocyclic systems .

Oxidation

  • The amine group can be oxidized to nitro or nitroso derivatives using H₂O₂ or KMnO₄.
    Side Note : Over-oxidation of the cyclopropyl ring is a documented side reaction .

Reduction

  • Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazole ring to a pyrazoline, though this is rarely utilized due to loss of aromaticity.

[2 + 2 + 2] Cyclotrimerization

  • The diyne-functionalized analog undergoes Ru-catalyzed cycloaddition with alkoxycarbonyl isocyanates to form 6-aza-isoindolinones (47% yield) .
    Catalyst : Cp*RuCl(cod), THF, 65°C.

Cyclopropane Ring-Opening

  • Strong acids (e.g., HCl) or transition metals (e.g., Rh) induce cyclopropane ring-opening, forming linear alkenes or allylic amines .

Critical Analysis of Reaction Challenges

  • Steric Hindrance : The cyclopropyl group adjacent to the pyrazole ring limits access to the 4-amine, requiring elevated temperatures for some substitutions .
  • Trifluoroethyl Stability : Harsh basic conditions may cleave the C–N bond in the trifluoroethyl group, necessitating mild reagents .
  • Regioselectivity : Cross-coupling reactions at the pyrazole 4-position often require tailored catalysts (e.g., XPhos Pd G2) to avoid byproducts .

This compound’s versatility in forming pharmacologically relevant scaffolds underscores its value in drug discovery. Further research should explore photoredox and electrochemical methods to enhance reaction efficiency.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally compared to pyrazole-amine derivatives with variations in substituents and substitution patterns. Key analogs include those listed in , such as 4-Cyclopropyl-1H-pyrazol-3-amine (90% similarity) and 4-Ethyl-1H-pyrazol-3-amine hydrochloride (97% similarity). Below is a detailed analysis:

Structural and Physicochemical Properties

Compound Name Substituents (Position) Key Features Similarity Score
3-Cyclopropyl-1-(2,2,2-trifluoroethyl)pyrazol-4-amine hydrochloride Cyclopropyl (C3), Trifluoroethyl (N1) Fluorinated alkyl group enhances lipophilicity (logP) and reduces amine basicity . N/A
4-Cyclopropyl-1H-pyrazol-3-amine Cyclopropyl (C4) Lacks trifluoroethyl group; lower molecular weight and higher basicity. 0.90
4-Ethyl-1H-pyrazol-3-amine hydrochloride Ethyl (C4) Non-fluorinated analog; increased basicity may reduce membrane permeability . 0.97
4-Isopropyl-1H-pyrazol-5-amine Isopropyl (C4) Bulkier substituent increases steric hindrance, potentially affecting binding. 0.97
  • Trifluoroethyl vs. Ethyl/Isopropyl : The 2,2,2-trifluoroethyl group significantly lowers the pKa of the amine compared to ethyl or isopropyl analogs, improving bioavailability by enhancing passive diffusion across membranes .
  • Cyclopropyl Position : The cyclopropyl group at position 3 (vs. 4 in analogs) may alter ring conformation and interaction with target binding pockets.

Pharmacokinetic and Metabolic Differences

  • Solubility : Hydrochloride salt formation improves aqueous solubility compared to free-base forms of analogs like 4-Cyclopropyl-1H-pyrazol-3-amine .

Q & A

Q. What are the optimal synthetic routes for 3-cyclopropyl-1-(2,2,2-trifluoroethyl)pyrazol-4-amine; hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclopropane ring formation, trifluoroethyl group introduction, and pyrazole ring assembly. A validated approach for analogous compounds involves:

Nucleophilic substitution : Reacting pyrazole precursors (e.g., 4-aminopyrazole) with trifluoroethyl halides under basic conditions (e.g., K₂CO₃ in DMF, 60–80°C).

Cyclopropanation : Using cyclopropyl boronic acids or copper-catalyzed coupling reactions (e.g., CuBr with cesium carbonate in DMSO at 35°C) .

Hydrochloride salt formation : Treating the free base with HCl in ethanol.

  • Key Parameters : Temperature (>60°C improves cyclopropane stability), solvent polarity (DMF enhances nucleophilicity), and catalyst choice (Cu catalysts reduce side reactions). Yields range from 17–40% depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assigns proton environments (e.g., cyclopropyl CH₂ at δ 0.8–1.2 ppm, trifluoroethyl CF₃ at δ 4.2–4.5 ppm) and confirms amine protonation .
  • HRMS (ESI) : Validates molecular weight (e.g., [M+H]⁺ expected at m/z 265.1).
  • X-ray crystallography : Resolves bond angles (e.g., cyclopropyl ring strain) and confirms hydrochloride salt formation via Cl⁻ coordination .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and guide experimental design?

  • Methodological Answer :
  • Quantum mechanical calculations (DFT) : Simulate reaction pathways (e.g., cyclopropane ring stability under acidic conditions) and transition states for trifluoroethyl group substitution .
  • Molecular docking : Predicts binding affinities to biological targets (e.g., enzymes with hydrophobic pockets for cyclopropyl/trifluoroethyl motifs).
  • In silico optimization : Adjust substituents (e.g., replacing cyclopropyl with bicyclic groups) to enhance solubility or metabolic stability .

Q. What strategies resolve contradictions in biological activity data between structural analogs?

  • Methodological Answer :
  • SAR studies : Compare analogs (e.g., 1-ethyl vs. 1-trifluoroethyl pyrazoles) to isolate substituent effects. Example: Trifluoroethyl groups enhance metabolic stability but may reduce solubility .
  • Dose-response assays : Test activity across concentrations (e.g., 0.1–100 µM) to differentiate true bioactivity from assay artifacts.
  • Crystallographic validation : Co-crystallize the compound with target proteins (e.g., kinases) to confirm binding modes vs. inactive analogs .

Q. How does the trifluoroethyl group influence solubility and stability in aqueous vs. lipid environments?

  • Methodological Answer :
  • LogP measurements : Compare partition coefficients (e.g., trifluoroethyl increases lipophilicity by ~1.5 log units vs. ethyl).
  • pH-solubility profiling : Assess hydrochloride salt solubility in buffers (pH 1–7.4). Trifluoroethyl groups reduce aqueous solubility (<1 mg/mL at pH 7.4) but enhance membrane permeability .
  • Stability studies : Monitor degradation under accelerated conditions (40°C/75% RH). Cyclopropyl rings resist hydrolysis, while trifluoroethyl groups stabilize against oxidation .

Key Research Considerations

  • Avoid commercial sources : Synthesize in-house via validated protocols .
  • Biological assays : Prioritize targets with hydrophobic binding pockets (e.g., GPCRs, kinases) .
  • Data reproducibility : Validate NMR/HRMS results against published spectra for analogous compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.